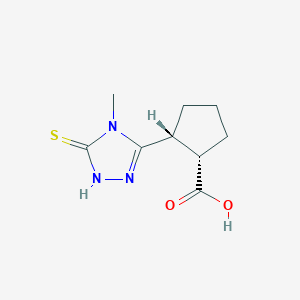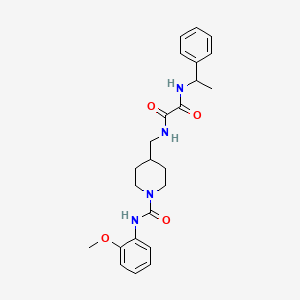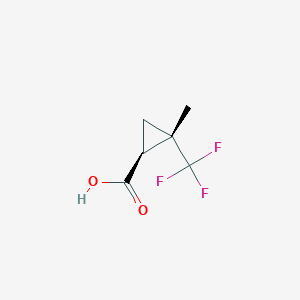![molecular formula C19H19ClN2S B2459696 5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318234-18-3](/img/structure/B2459696.png)
5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group, an ethylphenylsulfanyl group, and a phenyl group, making it a unique and potentially useful molecule in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethylphenylsulfanyl group: This step involves the reaction of the pyrazole intermediate with an appropriate thiol or sulfide compound under suitable conditions.
Addition of the phenyl group: This can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and suitable solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and solvents such as ethanol or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Amino or thio-substituted pyrazole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a pharmacophore in drug design and development, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the chloro, ethylphenylsulfanyl, and phenyl groups can enhance its binding affinity and specificity for certain targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole: Lacks the chloro group, which may affect its reactivity and biological activity.
5-chloro-1-methyl-3-phenyl-1H-pyrazole: Lacks the ethylphenylsulfanyl group, which may influence its solubility and binding properties.
5-chloro-4-{[(2-methylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole: Contains a methyl group instead of an ethyl group, which may alter its steric and electronic properties.
Uniqueness
The unique combination of the chloro, ethylphenylsulfanyl, and phenyl groups in 5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
5-chloro-4-[(2-ethylphenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2S/c1-3-14-9-7-8-12-17(14)23-13-16-18(21-22(2)19(16)20)15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASLAUVKWNACHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SCC2=C(N(N=C2C3=CC=CC=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2459613.png)

![Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2459615.png)
![(5Z)-1-ethyl-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2459616.png)

![1,3-Diethyl 2-{[(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]methylidene}propanedioate](/img/structure/B2459620.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2459624.png)

![3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2459629.png)

![1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2459632.png)
![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2459634.png)

![Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2459636.png)
